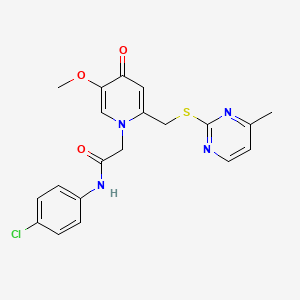

N-(4-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S/c1-13-7-8-22-20(23-13)29-12-16-9-17(26)18(28-2)10-25(16)11-19(27)24-15-5-3-14(21)4-6-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWXZMDXMJPXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with a complex structure, has garnered interest for its potential biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of the chlorophenyl group and the methoxy substitution plays a significant role in modulating its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, a related compound was shown to inhibit Human Adenovirus (HAdV) with an IC50 value of 0.27 μM, demonstrating significant antiviral potency while maintaining low cytotoxicity (CC50 = 156.8 μM) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. The inclusion of pyrimidine and oxopyridine moieties often correlates with antibacterial properties. In related studies, compounds with similar structures demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Viral Replication : The compound may interfere with viral DNA replication processes, as evidenced by studies showing that similar compounds disrupt the HAdV life cycle at various stages .

- Antioxidant Properties : Compounds in this class have been noted for their antioxidant capabilities, which can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of a series of substituted phenyl compounds showed that N-(4-chlorophenyl)-2-(5-methoxy...) derivatives significantly inhibited HAdV replication. The most potent derivative exhibited an IC50 value significantly lower than that of traditional antiviral agents .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related pyrimidine derivatives found that several showed promising activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance antimicrobial efficacy, suggesting that N-(4-chlorophenyl)-2-(5-methoxy...) may also possess similar properties .

Data Tables

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, research has demonstrated that derivatives of this compound can act as effective inhibitors against various bacterial strains due to their ability to disrupt cellular processes.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may function as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Antitumor Activity

In vitro studies have shown that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Metabolic Disorders : The compound may be useful in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity, due to its ability to modulate metabolic pathways .

- CNS Disorders : There is emerging evidence that compounds with similar structures could be beneficial in treating central nervous system disorders, including cognitive impairments and neurodegenerative diseases like Alzheimer's disease .

- Infection Control : Given its antimicrobial properties, this compound could serve as a basis for developing new antibiotics or adjunctive therapies for infections resistant to conventional treatments.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Preparation Methods

Stepwise Assembly of the Pyridinone Core

The synthesis begins with constructing the 5-methoxy-4-oxopyridin-1(4H)-yl framework. Cyclization reactions using β-keto esters, such as ethyl acetoacetate, and ammonia derivatives under acidic conditions are widely employed. For example, heating ethyl acetoacetate with ammonium acetate in glacial acetic acid generates the dihydropyridinone intermediate, which is subsequently oxidized using manganese dioxide to yield the pyridinone derivative. Methoxylation at the 5-position is achieved via nucleophilic substitution with sodium methoxide in methanol under reflux.

Thioether Linkage Formation

Introducing the ((4-methylpyrimidin-2-yl)thio)methyl group requires a two-step process:

- Mercaptomethylation : The pyridinone intermediate reacts with chloromethyl methyl sulfide in the presence of potassium carbonate to install the mercaptomethyl (-SCH2-) group.

- Pyrimidine Coupling : The mercaptomethylated intermediate undergoes nucleophilic aromatic substitution with 2-chloro-4-methylpyrimidine in dimethylformamide (DMF) at 80°C for 12 hours. This step demands rigorous exclusion of moisture to prevent hydrolysis of the thioether bond.

Acetamide Moiety Attachment

The final stage involves coupling the 4-chlorophenylacetamide group. Activation of the pyridinone’s nitrogen is achieved using phosphoryl chloride (POCl3), forming a reactive iminium intermediate. Subsequent treatment with 4-chlorophenylglyoxylic acid in tetrahydrofuran (THF) under nitrogen atmosphere yields the target compound. Alternative routes employ 4-chlorophenylacetyl chloride with triethylamine as a base, though this method risks acyloxy group formation as a side reaction.

Reaction Condition Optimization

Solvent and Temperature Effects

- Thioether Coupling : DMF outperforms DMSO and THF in this step, providing an 82% yield at 90°C due to its high polarity and ability to stabilize transition states.

- Acetylation : THF is preferred over dichloromethane for its balance of reactivity and solubility, particularly when using moisture-sensitive reagents.

Catalytic Enhancements

Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate thioether formation, reducing reaction time from 12 to 6 hours. For industrial scalability, heterogeneous catalysts such as palladium on carbon (Pd/C) are explored for hydrogenation steps, though their application remains limited in current literature.

Purification and Analytical Characterization

Chromatographic Techniques

Initial purification employs silica gel column chromatography with hexane/ethyl acetate (3:1 v/v) to isolate the thioether intermediate. Final product purity ≥98% is achieved via preparative HPLC using a C18 column and acetonitrile/water gradient.

Recrystallization Protocols

Large-scale batches utilize recrystallization from ethanol/water (4:1), yielding crystals with 95% purity and minimal residual solvents. This method reduces costs compared to chromatography but requires precise control of cooling rates to prevent oiling out.

Spectroscopic Confirmation

- NMR Analysis : $$ ^1H $$ NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 4H, Ar-H), and 3.81 (s, 3H, OCH3).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 458.0924 [M+H]+.

Industrial-Scale Synthesis Challenges

Solvent Recovery Systems

Industrial processes prioritize solvent recycling, particularly for DMF, using thin-film evaporation to recover >90% of the solvent. This approach aligns with green chemistry principles but necessitates corrosion-resistant equipment due to DMF’s reactivity at high temperatures.

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems enhance thioether coupling efficiency by maintaining precise temperature control (±1°C) and reducing reaction volume by 40% compared to batch reactors. However, clogging risks from insoluble intermediates remain a technical hurdle.

Q & A

Q. What synthetic routes are recommended for preparing N-(4-chlorophenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide?

- Methodological Answer : A two-step approach is typically employed:

Thioether Formation : React 2-mercapto-4-methylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) under reflux in ethanol or methanol. Catalytic HCl (0.1–1.0 eq) enhances reaction efficiency .

Pyridone Ring Assembly : Condense the intermediate with a substituted pyridone precursor (e.g., 5-methoxy-4-hydroxypyridone) using coupling agents like EDCI or DCC in anhydrous DMF. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Key Considerations : Optimize solvent polarity and temperature to minimize side reactions (e.g., oxidation of thioether).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm methoxy (δ ~3.8 ppm), thioether (δ ~4.2 ppm), and acetamide (δ ~2.1 ppm) groups .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H] with <2 ppm mass error.

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and pyrimidine ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or oxidoreductases). Focus on the pyrimidine-thioether moiety, which may act as a hydrogen-bond acceptor .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate against experimental IC data from analogous pyrimidine derivatives .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Twinned Data : Use SHELXL (TWIN/BASF commands) for handling twinning ratios <0.4. Verify with R and Hooft parameters .

- Disorder Modeling : For flexible substituents (e.g., methoxy groups), apply PART/SUMP restraints and refine occupancy ratios iteratively.

- Validation Tools : Cross-check with PLATON (ADDSYM) and CCDC Mercury to detect missed symmetry or hydrogen bonding .

Q. How to design experiments to evaluate the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays :

- Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Data Interpretation : Compare half-life (t) and intrinsic clearance (CL) to reference compounds (e.g., verapamil).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.